Dextran
Übersicht
Beschreibung
Dextran is a polysaccharide (sugar) that has water-binding properties for skin, making it an excellent ingredient for maintaining hydration . It is often combined with peptides in powder form to improve stability and compatibility with different types of skin care formulas . Dextran is a sterile, nonpyrogenic preparation of low molecular weight dextran (average mol. wt. 40,000) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection . It is administered by intravenous infusion .
Synthesis Analysis
Dextran is synthesized by a reaction catalyzed by dextransucrase, which synthesizes dextran by hydrolysis of the glycosidic bond of sucrose and uses the released energy to transfer d-glucopyranosyl residues to the growing polymer, concomitantly releasing fructose . A recent study has shown that Acetalated dextran (Ac-DEX) is a pH-responsive dextran derivative polymer. Prepared by a simple acetalation reaction, Ac-DEX has tunable acid-triggered release profile .Molecular Structure Analysis
Dextran is composed of a linear chain of d-glucoses linked by α- (1→6) bonds, with possible branches of d-glucoses linked by α- (1→4), α- (1→3), or α- (1→2) bonds, which can be low (<40 kDa) or high molecular weight (>40 kDa) . The characteristics of dextran depend on the LAB or enzyme of origin, which makes each dextran unique in terms of molecular structure, molecular weight, and branching, which cause variations in the viscosity and flexibility, and thermal and rheological properties .Chemical Reactions Analysis
Dextranase is a type of hydrolase that is responsible for catalyzing the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides. This process is called dextranolysis . A recent study has shown that the hydrolysates of dextran were basically isomalto-triose (more than 73%) without glucose, and the type of hydrolysates tended to be relatively stable in 30 min .Physical And Chemical Properties Analysis
Dextran has commercial interest because its solubility, viscosity, and thermal and rheological properties allow it to be used in food, pharmaceutical, and research areas . Physical–chemical investigations suggested that RSG7 dextran possessed excellent viscosity at high concentration, low temperature, and high pH .Wissenschaftliche Forschungsanwendungen
1. Drug Delivery Systems
- Application Summary: Dextran is widely used in the field of drug delivery due to its biocompatible and non-toxic nature . It’s used to develop various drug delivery systems (DDSs) such as microspheres, microparticles, nanoparticles, nanodroplets, liposomes, micelles, nanomicelles, hydrogels, films, nanowires, bio-conjugates, medical adhesives, and others .
- Methods of Application: Various properties of dextran like temperature sensitivity, hydrophobicity, hydrophilicity, ionic strength sensitivity, and pH sensitivity are exploited in drug delivery systems .
- Results or Outcomes: The use of dextran in drug delivery systems has shown promising results in terms of improved drug efficacy and reduced side effects .
2. Wound Coverings
- Application Summary: Dextran has been used for wound coverings due to its biocompatible properties .
- Methods of Application: Dextran-based wound coverings are applied directly to the wound to promote healing .
- Results or Outcomes: Dextran-based wound coverings have shown to promote wound healing and reduce infection rates .
3. Surgical Sutures
- Application Summary: Dextran is used in surgical sutures due to its biodegradable and non-toxic properties .
- Methods of Application: Dextran-based sutures are used in surgeries to close wounds or incisions .
- Results or Outcomes: The use of dextran in surgical sutures has shown to reduce wound complications and improve healing .
4. Blood Volume Expanders
- Application Summary: Dextran is used as a blood volume expander in medical treatments .
- Methods of Application: Dextran-based blood volume expanders are administered intravenously to increase blood volume in patients suffering from low blood volume or hypovolemia .
- Results or Outcomes: Dextran-based blood volume expanders have shown to effectively increase blood volume and improve patient outcomes .
5. Treatment of Vascular Occlusion
- Application Summary: Dextran is used in the treatment of vascular occlusion, a blockage or narrowing of the blood vessels .
- Methods of Application: Dextran is administered to improve blood flow in capillaries and reduce the risk of vascular occlusion .
- Results or Outcomes: The use of dextran in the treatment of vascular occlusion has shown to improve blood flow and reduce the risk of further vascular complications .
6. Treatment of Iron Deficiency Anemia
- Application Summary: Dextran is used in the treatment of iron deficiency anemia in both humans and animals .
- Methods of Application: Iron-dextran complexes are administered to patients suffering from iron deficiency anemia to increase their iron levels .
- Results or Outcomes: The use of dextran in the treatment of iron deficiency anemia has shown to effectively increase iron levels and improve patient outcomes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864149 | |
Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
Record name | Dextran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13683 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dextran | |
CAS RN |
9004-54-0 | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextran | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dextran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>254ºC | |
Record name | Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.